molecular formula C12H16ClN B2619984 3-(4-Chlorophenyl)cyclohexan-1-amine CAS No. 1340140-98-8

3-(4-Chlorophenyl)cyclohexan-1-amine

Cat. No.: B2619984
CAS No.: 1340140-98-8
M. Wt: 209.72
InChI Key: QHGWVAJKFGMLOZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group at the 1-position

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)cyclohexan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 4-chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of both the 4-chlorophenyl group and the amine group on the cyclohexane ring.

Properties

IUPAC Name

3-(4-chlorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGWVAJKFGMLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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